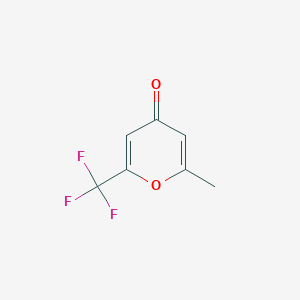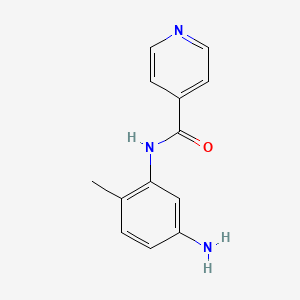
2-Methyl-6-(trifluoromethyl)pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(trifluoromethyl)pyran-4-one is a chemical compound with the molecular formula C7H5F3O2. It is a type of pyran, which is an unsaturated six-membered oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of pyran derivatives, including 2-Methyl-6-(trifluoromethyl)pyran-4-one, can be achieved through various strategies. One approach involves the enamination of 2-methyl-4-pyrones with DMF-DMA . This method results in highly reactive substrates that undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyran-4-one is characterized by a pyran ring with a trifluoromethyl group at the 6-position and a methyl group at the 2-position . The presence of these groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)pyran-4-one is a highly reactive compound that can participate in various chemical reactions. For instance, it can undergo 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination . These reactions can lead to the formation of conjugated and isoxazolyl-substituted 4-pyrone structures .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines (TFMP) and its derivatives, which include “2-Methyl-6-(trifluoromethyl)pyran-4-one”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Synthesis of Derivatives
The derivatives of 2 Н -pyran-2-one (2-pyrone) play an important role in biochemistry . These compounds offer a significant synthetic potential and are used for the preparation of various aromatic and heterocyclic compounds .
Cyclocondensation Reactions
Trifluoromethyl-containing building blocks, such as “2-Methyl-6-(trifluoromethyl)pyran-4-one”, can be used in cyclocondensation reactions .
Synthesis of 2 H -Pyrans
The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway . “2-Methyl-6-(trifluoromethyl)pyran-4-one” can be used in this process .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCXRKURVVCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368050 |
Source


|
| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyran-4-one | |
CAS RN |
204516-30-3 |
Source


|
| Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)





![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
